molecular formula C9H7F2NO3 B2872234 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene CAS No. 923164-08-3

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene

Cat. No.: B2872234
CAS No.: 923164-08-3
M. Wt: 215.156
InChI Key: NHXDGXYIGDQVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene is an organic compound that features both difluoromethoxy and isocyanato functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene typically involves the introduction of the difluoromethoxy group and the isocyanato group onto a benzene ring. One common method involves the reaction of a suitable precursor, such as 1-(Difluoromethoxy)-2-methoxybenzene, with a reagent that introduces the isocyanato group under controlled conditions. This can be achieved through a series of steps involving halogenation, nucleophilic substitution, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield urea derivatives, while oxidation can produce corresponding carbonyl compounds .

Scientific Research Applications

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene involves its interaction with specific molecular targets. The isocyanato group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules .

Properties

IUPAC Name

1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-14-8-4-6(12-5-13)2-3-7(8)15-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDGXYIGDQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.